N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- Quinoline protons :
- H-2 and H-3 (δ 8.70–8.85 ppm, doublets, J = 5.2 Hz).
- H-5 and H-6 (δ 7.90–8.10 ppm, multiplet).
- H-8 (δ 7.45 ppm, singlet, adjacent to chlorine).
- Propane-1,3-diamine chain :
- N3-CH3 (δ 2.25 ppm, singlet).
- Methylene groups (δ 1.60–2.80 ppm, multiplets).
- Amine protons :
- N1-H (δ 5.20 ppm, broad singlet).
- Quinoline carbons :
- C-4 (δ 152.1 ppm, bonded to N1).
- C-7 (δ 136.8 ppm, bonded to Cl).
- Propane chain :
- N3-CH3 (δ 34.2 ppm).
- Methylene carbons (δ 38.5–45.3 ppm).
Mass Spectrometric (MS) Fragmentation Patterns
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 249.74 ([M]+- ), consistent with the molecular formula . Key fragments include:
- m/z 234.70 : Loss of methyl radical (–CH3).
- m/z 191.05 : Cleavage of the propane chain, retaining the quinoline core.
- m/z 156.02 : Further loss of chlorine (–Cl) from the quinoline ring.
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M]+- | 249.74 | Intact molecular ion |
| [M – CH3]+- | 234.70 | Quinoline + propane-diamine – CH3 |
| [C9H6ClN2]+ | 191.05 | 7-Chloroquinolin-4-amine |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet) identifies functional groups :
- N–H stretch : 3278 cm−1 (primary amine).
- C–H stretch : 2871 cm−1 (methylene groups).
- C–N stretch : 1141 cm−1 (amine linkage to quinoline).
- C=C/C=N stretches : 1589 cm−1 (quinoline aromatic system).
| Band (cm−1) | Assignment |
|---|---|
| 3278 | N–H stretching (amine) |
| 2871 | C–H stretching (CH2) |
| 1589 | C=C/C=N stretching (quinoline) |
| 1141 | C–N stretching (amine-quinoline) |
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this compound are not explicitly reported, analogous structures (e.g., chloroquine derivatives) suggest:
- Quinoline ring planarity : The aromatic system adopts a rigid, coplanar conformation .
- Propane chain flexibility : The diamine side chain exhibits rotational freedom around C–N bonds, enabling interactions with biological targets .
- Hydrogen bonding : The primary amine (N1) participates in hydrogen bonding, while the methylated tertiary amine (N3) remains non-polar .
Conformational studies via density functional theory (DFT) predict a gauche orientation for the propane chain, minimizing steric hindrance between the quinoline ring and methyl group .
Propriétés
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFFQFYQVGMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
La préparation de MMV020500 implique des voies de synthèse qui incluent l'utilisation de divers réactifs et catalyseurs. La voie de synthèse spécifique et les conditions réactionnelles pour MMV020500 ne sont pas détaillées publiquement, mais les méthodes générales de synthèse de composés similaires impliquent souvent une synthèse organique en plusieurs étapes, notamment des étapes telles que la condensation, la cyclisation et les modifications de groupes fonctionnels .
Les méthodes de production industrielle pour ces composés impliquent généralement une synthèse à grande échelle dans des réacteurs discontinus, suivie de procédés de purification tels que la cristallisation ou la chromatographie pour obtenir le composé souhaité à une pureté élevée .
Analyse Des Réactions Chimiques
MMV020500 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique la perte d'électrons du composé, souvent facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique le gain d'électrons, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides, les bases, les solvants comme l'éthanol ou le dichlorométhane, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans MMV020500 et des conditions réactionnelles employées .
4. Applications de la recherche scientifique
MMV020500 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.
Biologie : Étudié pour son activité contre le , le parasite responsable du paludisme.
Médecine : Exploré comme candidat potentiel de médicament antipaludique en raison de son activité contre les parasites du paludisme au stade sanguin.
5. Mécanisme d'action
Le mécanisme d'action de MMV020500 implique l'inhibition de la formation de β-hématine à l'intérieur du parasite du paludisme. La β-hématine est une forme synthétique du biominéral de détoxification de l'hème, l'hémozoïne, qui est cruciale pour la survie du parasite. En inhibant ce processus, MMV020500 perturbe la capacité du parasite à détoxifier l'hème, ce qui entraîne sa mort . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont encore à l'étude, mais il est connu pour être plus puissant que la chloroquine, un inhibiteur connu de la formation d'hémozoïne .
Applications De Recherche Scientifique
Antimalarial Activity
One of the primary applications of N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine is in the development of antimalarial agents. Compounds based on the quinoline structure have been extensively studied for their efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of this compound may enhance the pharmacological properties of existing antimalarial drugs by improving metabolic distribution and targeting mechanisms within the parasite .
Neurotoxin Inhibition
Another significant application is in the inhibition of botulinum neurotoxin serotype A. Studies have shown that incorporating this compound into molecular structures can enhance their efficacy as inhibitors of this neurotoxin. The compound's presence in pharmacophore zone 2 has been linked to increased inhibition rates, suggesting its potential as a lead compound in developing therapeutic agents against botulism .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhances their antimicrobial effectiveness, making them candidates for further development as antibiotics .
Case Study 1: Antimalarial Efficacy
A study investigated the synthesis and biological evaluation of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited promising antimalarial activity, with some showing low minimum inhibitory concentrations (MIC) against Plasmodium falciparum strains .
Case Study 2: Neurotoxin Inhibition
In a comparative study on neurotoxin inhibitors, researchers found that compounds featuring this compound significantly outperformed others lacking this moiety in inhibiting botulinum neurotoxin serotype A. This highlights the compound's potential utility in developing therapeutic agents for conditions related to neurotoxin exposure .
Mécanisme D'action
The mechanism of action of MMV020500 involves the inhibition of β-hematin formation within the malaria parasite. β-Hematin is a synthetic form of the heme detoxification biomineral, hemozoin, which is crucial for the parasite’s survival. By inhibiting this process, MMV020500 disrupts the parasite’s ability to detoxify heme, leading to its death . The molecular targets and pathways involved in this mechanism are still under investigation, but it is known to be more potent than chloroquine, a known inhibitor of hemozoin formation .
Comparaison Avec Des Composés Similaires
Structural Analogues with Modified Diamine Chains
Key Findings :
- Chain Length : Ethane-1,2-diamine (ACQ2) is optimal for dual-target inhibition of botulinum neurotoxin, while propane-1,3-diamine (ACQ3) serves as a versatile precursor for hybrid molecules .
Analogues with Aromatic/Functionalized Substituents
Key Findings :
- Bulkier Substituents : RCQ1’s dibenzazepine-propyl group enhances activity against chloroquine-resistant P. falciparum by disrupting heme detoxification pathways .
- Pyrimidine Hybrids : Singh et al.’s pyrimidine-functionalized analog demonstrates that aromatic substituents improve binding to parasitic targets, though synthetic complexity increases .
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | ACQ3 | RCQ1 |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.72 | 235.72 | 534.43 |
| LogP (Predicted) | 2.8 | 2.5 | 5.1 |
| Solubility | Moderate (unsubstituted analog) | Low | Low |
| Synthetic Yield | 86% | 93% | 54–80% |
Key Findings :
- RCQ1’s high molecular weight and LogP (5.1) may limit oral bioavailability despite potent in vitro activity .
Activité Biologique
N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, also known as N-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.72 g/mol
- Density : 1.274 g/cm³
- Boiling Point : 424.6 °C
- LogP : 3.422
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its biological interactions and absorption characteristics.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimalarial Activity : The compound has been studied as a derivative of chloroquine (CQ), with modifications aimed at overcoming CQ resistance in Plasmodium falciparum strains. In vitro studies have shown that it can inhibit CQ-resistant strains effectively, indicating its potential as a new antimalarial agent .
- Neurotoxin Inhibition : Recent investigations have demonstrated that this compound can inhibit botulinum neurotoxin serotype A (BoNT/A) with a potency comparable to established inhibitors at certain concentrations (up to 60% inhibition at 20 µM). This suggests a dual therapeutic potential in treating both malaria and neurotoxin-related conditions .
Efficacy Against Pathogens
The biological activity of this compound has been evaluated against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium falciparum | Inhibition of CQ-resistant strains | |
| Botulinum neurotoxin A | Significant inhibition (60% at 20 µM) |
These findings highlight the compound's potential as a multi-target therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimalarial Efficacy :
- Neurotoxin Inhibition Study :
Q & A
Q. What are the standard synthetic routes for N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, and how is its structural integrity confirmed?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 4,7-dichloroquinoline with N3-methylpropane-1,3-diamine under reflux (120°C) in a polar solvent like acetonitrile or ethanol. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of dichloroquinoline to diamine ensures minimal byproducts .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks consumption of starting materials .
- Purification : Recrystallization from methanol or ethyl acetate improves purity, though solubility challenges may require alternative solvents .
- Characterization :
- NMR spectroscopy : NMR (DMSO-) peaks at δ 8.40 (quinoline CH=N), 3.44 (CH-NH), and 2.81 (CH-NH) confirm backbone structure .
- HRMS : Positive-ion electrospray ionization (ESI) validates molecular weight (e.g., [M+H] at m/z 235) .
Q. What experimental parameters are critical for ensuring reproducibility in synthesizing this compound?
- Methodological Answer :
- Temperature control : Maintaining 120°C during reflux prevents incomplete substitution .
- Solvent selection : Ethanol or acetonitrile optimizes solubility of intermediates .
- Workup protocol : Quenching with ice-water precipitates the product, while repeated washing removes unreacted diamine .
- Purity assessment : Melting point consistency (e.g., 130–132°C) and spectral overlap with literature data reduce batch variability .
Advanced Research Questions
Q. How can researchers optimize reaction yield when scaling up synthesis?
- Methodological Answer :
- Factorial design : Use a 2 factorial approach to test variables (temperature, solvent ratio, catalyst). For instance, increasing diamine equivalents (1.2–1.5x) may drive substitution to completion .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., dichloroquinoline activation) .
- Alternative catalysts : Triethylamine (TEA) or NaAlH enhances nucleophilicity of the diamine, improving yields from 74% to >85% .
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Purity verification : Repeat column chromatography or HPLC to exclude impurities causing peak splitting .
- Advanced NMR techniques : -DEPT or 2D-COSY clarify ambiguous assignments (e.g., distinguishing NH from CH groups) .
- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts, comparing simulated vs. observed spectra to identify structural anomalies .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Ligand-based modeling : Quantitative structure-activity relationship (QSAR) models prioritize substituents (e.g., tert-butyl or pyridinyl groups) that improve binding to target proteins (e.g., botulinum neurotoxin) .
- Molecular docking : Tools like AutoDock Vina simulate interactions between the quinoline scaffold and enzyme active sites (e.g., malaria parasite’s heme detoxification pathway) .
- Reaction path prediction : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy pathways for introducing methyl groups or halogen atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
